molecular formula C13H9ClF3N3O3 B1240725 N'-[(2-chlorobenzoyl)oxy]-2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboximidamide

N'-[(2-chlorobenzoyl)oxy]-2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboximidamide

Cat. No. B1240725
M. Wt: 347.68 g/mol
InChI Key: XSISUOFEWZODMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chlorobenzoic acid [[amino-[2-methyl-5-(trifluoromethyl)-4-oxazolyl]methylidene]amino] ester is a carbonyl compound and an organohalogen compound.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : A study described the synthesis and crystal structure of related compounds, highlighting the process of amidation of carboxylic acid and esterification, confirmed by X-ray diffraction. These processes are crucial for understanding the chemical properties and potential applications of N'-[(2-chlorobenzoyl)oxy]-2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboximidamide (Zhong et al., 2010).

Photooxidation and Synthesis Applications

  • Activated Carboxylates from Photooxygenation : Oxazoles, like the one , can be used as masked forms of activated carboxylic acids, forming triamides upon reaction with singlet oxygen. This property is significant for synthesizing macrolides (Wasserman et al., 1981).

  • Synthesis of Oxazole Derivatives : Another research outlines the synthesis of oxazole derivatives from 2-aroylamino-3,3-dichloroacrylonitriles, demonstrating the versatility and reactivity of such compounds, which is relevant for understanding the potential chemical reactions and applications of the subject compound (Kozachenko et al., 2012).

Electronic and Optical Properties

  • Electro-Optical and Charge Transport Properties : A study on oxazole compounds, similar to the one , focused on their structural, electro-optical, charge transport, and nonlinear optical properties. This research is particularly relevant in understanding the potential electronic and photovoltaic applications of N'-[(2-chlorobenzoyl)oxy]-2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboximidamide (Irfan et al., 2018).

  • Vibrational Spectra and Photochemistry : The study of vibrational spectra and photochemistry of matrix-isolated methyl 4-chloro-5-phenylisoxazole-3-carboxylate can offer insights into the photochemical behavior of similar oxazole compounds, which is essential for understanding their stability and reactivity under various conditions (Lopes et al., 2011).

properties

Product Name

N'-[(2-chlorobenzoyl)oxy]-2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboximidamide

Molecular Formula

C13H9ClF3N3O3

Molecular Weight

347.68 g/mol

IUPAC Name

[(Z)-[amino-[2-methyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]methylidene]amino] 2-chlorobenzoate

InChI

InChI=1S/C13H9ClF3N3O3/c1-6-19-9(10(22-6)13(15,16)17)11(18)20-23-12(21)7-4-2-3-5-8(7)14/h2-5H,1H3,(H2,18,20)

InChI Key

XSISUOFEWZODMR-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC(=C(O1)C(F)(F)F)/C(=N/OC(=O)C2=CC=CC=C2Cl)/N

Canonical SMILES

CC1=NC(=C(O1)C(F)(F)F)C(=NOC(=O)C2=CC=CC=C2Cl)N

solubility

35.8 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(2-chlorobenzoyl)oxy]-2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboximidamide
Reactant of Route 2
Reactant of Route 2
N'-[(2-chlorobenzoyl)oxy]-2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboximidamide
Reactant of Route 3
N'-[(2-chlorobenzoyl)oxy]-2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboximidamide
Reactant of Route 4
Reactant of Route 4
N'-[(2-chlorobenzoyl)oxy]-2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboximidamide
Reactant of Route 5
N'-[(2-chlorobenzoyl)oxy]-2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.